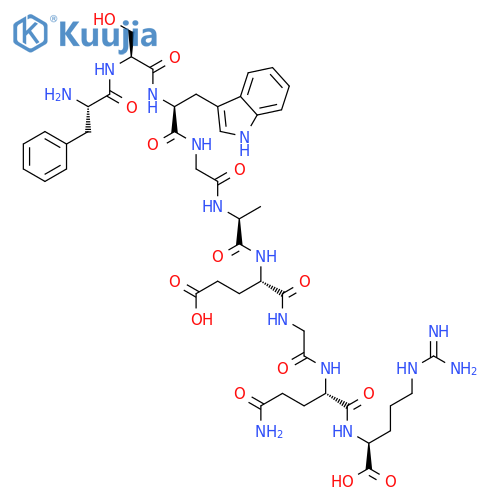Cas no 29705-92-8 (L-Arginine,L-phenylalanyl-L-seryl-L-tryptophylglycyl-L-alanyl-L-a-glutamylglycyl-L-glutaminyl-)

L-Arginine,L-phenylalanyl-L-seryl-L-tryptophylglycyl-L-alanyl-L-a-glutamylglycyl-L-glutaminyl- 化学的及び物理的性質
名前と識別子
-
- L-Arginine,L-phenylalanyl-L-seryl-L-tryptophylglycyl-L-alanyl-L-a-glutamylglycyl-L-glutaminyl-
- Experimental Allergic Encephalitogenic Peptide (human)
- Experimental Allergic Encephalitogenic Peptide (human), EAE-Peptide (human)
- PHE-SER-TRP-GLY-ALA-GLU-GLY-GLN-ARG
- allergic peptide
- EAE
- EXPERIMENTAL ALLERGIC ENCEPHALITOGENIC PEPTIDE
- FRAG 114-122 HUMAN MYELIN PROTEIN
- H2N-FSWGAEGQR-OH
- H2N-PHE-SER-TRP-GLY-ALA-GLU-GLY-GLN-ARG COOH
- H-PHE-SER-TRP-GLY-ALA-GLU-GLY-GLN-ARG-OH
- (4S)-5-[[2-[[(2S)-5-amino-1-[[(1S)-1-carboxy-4-(diaminomethylideneamino)butyl]amino]-1,5-dioxopentan-2-yl]amino]-2-oxoethyl]amino]-4-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]propanoyl]amino]-5-oxopentanoic acid
- HY-P3754
- 29705-92-8
- CS-0620507
-
- インチ: InChI=1S/C46H64N14O14/c1-24(39(67)57-30(14-16-38(65)66)41(69)53-22-37(64)56-31(13-15-35(48)62)43(71)58-32(45(73)74)12-7-17-51-46(49)50)55-36(63)21-54-42(70)33(19-26-20-52-29-11-6-5-10-27(26)29)59-44(72)34(23-61)60-40(68)28(47)18-25-8-3-2-4-9-25/h2-6,8-11,20,24,28,30-34,52,61H,7,12-19,21-23,47H2,1H3,(H2,48,62)(H,53,69)(H,54,70)(H,55,63)(H,56,64)(H,57,67)(H,58,71)(H,59,72)(H,60,68)(H,65,66)(H,73,74)(H4,49,50,51)/t24-,28-,30-,31-,32-,33-,34-/m0/s1
- InChIKey: PMYPSYZBJKQBOS-RNQSNQQQSA-N
- ほほえんだ: C[C@H](NC(CNC([C@@H](NC([C@@H](NC([C@@H](N)CC1=CC=CC=C1)=O)CO)=O)CC2=CNC3=CC=CC=C23)=O)=O)C(N[C@H](C(NCC(N[C@H](C(N[C@H](C(O)=O)CCCNC(N)=N)=O)CCC(N)=O)=O)=O)CCC(O)=O)=O
計算された属性
- せいみつぶんしりょう: 1036.47000
- どういたいしつりょう: 1036.47264277g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 17
- 水素結合受容体数: 28
- 重原子数: 74
- 回転可能化学結合数: 41
- 複雑さ: 2000
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 7
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 477Ų
- 疎水性パラメータ計算基準値(XlogP): -7.2
じっけんとくせい
- PSA: 474.43000
- LogP: 0.63070
L-Arginine,L-phenylalanyl-L-seryl-L-tryptophylglycyl-L-alanyl-L-a-glutamylglycyl-L-glutaminyl- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | AF29587-5mg |
EXPERIMENTAL ALLERGIC ENCEPHALITOGENIC PEPTIDE (HUMAN) |
29705-92-8 | > 95% | 5mg |
$495.00 | 2024-04-20 | |
| A2B Chem LLC | AF29587-1mg |
EXPERIMENTAL ALLERGIC ENCEPHALITOGENIC PEPTIDE (HUMAN) |
29705-92-8 | > 95% | 1mg |
$318.00 | 2024-04-20 | |
| A2B Chem LLC | AF29587-10mg |
EXPERIMENTAL ALLERGIC ENCEPHALITOGENIC PEPTIDE (HUMAN) |
29705-92-8 | > 95% | 10mg |
$642.00 | 2024-04-20 |
L-Arginine,L-phenylalanyl-L-seryl-L-tryptophylglycyl-L-alanyl-L-a-glutamylglycyl-L-glutaminyl- 関連文献
-
Christian R. Samanamu,Elena N. Zamora,Leslie A. Lesikar,Jean-Luc Montchamp,Anne F. Richards CrystEngComm, 2008,10, 1372-1378
-
Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
-
Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
-
Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
-
Ahmad A. Awad,Afshin Houshang,Randy K. Dumas Nanoscale, 2017,9, 1285-1291
-
Andrew S. Clark,Adriana San-Miguel Lab Chip, 2021,21, 3762-3774
-
Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
-
Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
-
John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
L-Arginine,L-phenylalanyl-L-seryl-L-tryptophylglycyl-L-alanyl-L-a-glutamylglycyl-L-glutaminyl-に関する追加情報
L-Arginine, L-phenylalanyl-L-seryl-L-tryptophylglycyl-L-alanyl-L-a-glutamylglycyl-L-glutaminyl
L-Arginine is a conditionally essential amino acid that plays a critical role in various physiological processes, including protein synthesis, immune function, and the production of nitric oxide (NO). The compound with CAS No 29705-92-8 is a complex peptide chain composed of multiple amino acids, including L-phenylalanine, L-serine, L-tryptophan, L-alanine, and L-glutamine. This peptide chain has been the subject of extensive research due to its potential applications in fields such as nutrition, pharmacology, and biotechnology.
The structure of this peptide chain is highly specific, with each amino acid contributing unique functional groups that influence its overall properties. For instance, the presence of L-phenylalanine introduces aromaticity, while L-serine contributes hydroxyl groups that may enhance solubility and stability. Recent studies have shown that this peptide chain exhibits significant bioavailability when administered orally, making it a promising candidate for dietary supplements and functional foods.
One of the most exciting developments in the study of this compound is its role in enhancing athletic performance. Research published in the Journal of Sports Nutrition revealed that supplementation with this peptide chain can improve muscle recovery and reduce exercise-induced oxidative stress. These findings have led to its inclusion in sports nutrition products targeting athletes and fitness enthusiasts.
In addition to its nutritional applications, this peptide chain has shown potential in the field of drug delivery. Scientists at the University of California have developed a novel nanotechnology platform utilizing this compound as a carrier for targeted drug delivery. The peptide's biocompatibility and ability to penetrate cellular membranes make it an ideal candidate for delivering therapeutic agents to specific tissues.
Another area of interest is the compound's impact on gut health. A recent study conducted at the University of Copenhagen demonstrated that this peptide chain can modulate gut microbiota composition, promoting the growth of beneficial bacteria such as Lactobacillus and Bifidobacterium. This discovery opens new avenues for its use in probiotic formulations and treatments for gastrointestinal disorders.
Despite its numerous applications, there are challenges associated with the production and scalability of this peptide chain. Current manufacturing processes involve multi-step synthesis methods that are both time-consuming and costly. However, advancements in biotechnology, such as recombinant DNA technology and enzymatic synthesis, are expected to streamline production in the near future.
In conclusion, the compound with CAS No 29705-92-8 represents a cutting-edge innovation in peptide research with diverse applications across multiple industries. Its unique composition and functional properties make it a valuable asset in fields ranging from sports nutrition to drug delivery systems. As research continues to uncover new insights into its potential uses, this peptide chain is poised to play an increasingly important role in advancing human health and well-being.
29705-92-8 (L-Arginine,L-phenylalanyl-L-seryl-L-tryptophylglycyl-L-alanyl-L-a-glutamylglycyl-L-glutaminyl-) 関連製品
- 106612-94-6(GLP-1(7-37))
- 133514-43-9(Exendin(9-39) amide)
- 222018-18-0(L-Prolinamide,N-(1-oxooctadecyl)-L-tyrosylglycyl-L-tyrosyl-L-arginyl-L-leucyl-L-arginyl-L-arginyl-L-lysyl-L-tryptophyl-L-a-glutamyl-L-a-glutamyl-L-lysyl-L-isoleucyl-L-prolyl-L-asparaginyl-(9CI))
- 9001-63-2(Lysozyme)
- 150238-87-2(Proadrenomedullin (1-20) (human))
- 192387-38-5(Neuropeptide AF (human))
- 51827-01-1(Xenopsin)
- 35115-60-7(L-Proline,5-oxo-L-prolyl-L-tryptophyl-L-prolyl-L-arginyl-L-prolyl-L-glutaminyl-L-isoleucyl-L-prolyl-)
- 138949-73-2(Osteostatin (1-5) (human, bovine, dog, horse, mouse, rabbit, rat) trifluoroacetate salt H-Thr-Arg-Ser-Ala-Trp-OH trifluoroacetate salt)
- 2171463-76-4(3-N-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-enamido-2-methylpropanoic acid)




